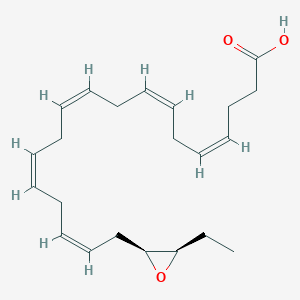
(R)-Pantetheine-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Pantetheine-15N is a nitrogen-15 labeled derivative of pantetheine, a key intermediate in the biosynthesis of coenzyme A (CoA). Coenzyme A is essential for various biochemical reactions, including the synthesis and oxidation of fatty acids and the metabolism of carbohydrates and amino acids. The nitrogen-15 isotope is often used in research to trace and study metabolic pathways due to its stable and non-radioactive nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pantetheine-15N typically involves the incorporation of the nitrogen-15 isotope into the pantetheine molecule. One common method is the chemical synthesis starting from nitrogen-15 labeled precursors. The process involves multiple steps, including the protection and deprotection of functional groups, and the use of specific reagents to introduce the nitrogen-15 isotope at the desired position.
Industrial Production Methods
Industrial production of ®-Pantetheine-15N may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms that can incorporate nitrogen-15 into their metabolic products. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-Pantetheine-15N can undergo various chemical reactions, including:
Oxidation: Conversion to pantothenic acid or other oxidized derivatives.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Pantetheine-15N can yield pantothenic acid, while reduction can produce reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
®-Pantetheine-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and enzyme mechanisms.
Biology: Helps in understanding the role of coenzyme A in cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mecanismo De Acción
The mechanism of action of ®-Pantetheine-15N involves its role as a precursor in the biosynthesis of coenzyme A. Coenzyme A is a critical cofactor in various enzymatic reactions, including the transfer of acyl groups. The nitrogen-15 label allows researchers to trace the metabolic fate of the compound and study its interactions with specific enzymes and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pantetheine: The non-labeled version of ®-Pantetheine-15N.
Pantothenic Acid: A vitamin B5 derivative and a precursor to pantetheine.
Coenzyme A: The final product of pantetheine metabolism, essential for various biochemical reactions.
Uniqueness
The uniqueness of ®-Pantetheine-15N lies in its nitrogen-15 label, which allows for detailed metabolic studies and tracing experiments. This makes it a valuable tool in research settings where understanding the precise metabolic pathways and enzyme interactions is crucial.
Propiedades
Fórmula molecular |
C11H22N2O4S |
|---|---|
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
(2R)-2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethyl(15N)amino)propyl]butanamide |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17)/t9-/m0/s1/i12+1 |
Clave InChI |
ZNXZGRMVNNHPCA-ZNXOOWLZSA-N |
SMILES isomérico |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[15NH]CCS)O |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)




![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)
![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)


![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)

![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
